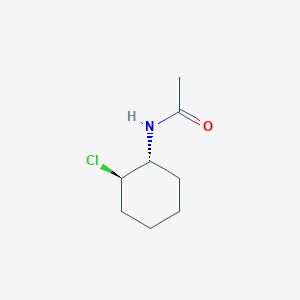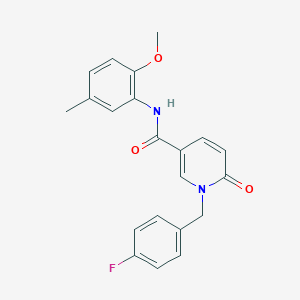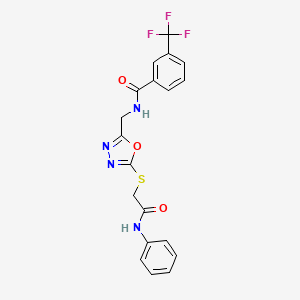
4-(Acetamidomethyl)-3-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure analysis for 4-(Acetamidomethyl)-3-fluorobenzoic acid is not available in the searched resources .Physical And Chemical Properties Analysis
Physical properties include characteristics such as mass, color, and volume, while chemical properties describe a substance’s ability to undergo chemical reactions. The specific physical and chemical properties of this compound are not available in the searched resources .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
4-(Acetamidomethyl)-3-fluorobenzoic acid, through its derivatives, shows potential in anticancer research. A study demonstrated that compounds synthesized from fluoro-substituted benzo[b]pyran, which may include derivatives of this compound, exhibit anti-lung cancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Cholinesterase Inhibition
Derivatives of 4-fluorobenzoic acid, closely related to this compound, have been synthesized and shown to inhibit cholinesterases, which is crucial in treatments for diseases like Alzheimer's. These compounds showed similar inhibitory effects to tacrine, a known cholinesterase inhibitor (Szymański et al., 2012).
Biodegradation Studies
The biodegradation of fluorinated benzoic acids, including those related to this compound, has been studied to understand environmental impacts and removal processes. For instance, Sphingomonas sp. HB-1 was shown to degrade 3-fluorobenzoate, a compound similar in structure, using it as a carbon source (Boersma et al., 2004).
Antimicrobial Activity
Derivatives of 4-fluorobenzoic acid have been synthesized and evaluated for their antimicrobial properties. This includes studying their effects against pathogens like Mycobacterium tuberculosis, suggesting potential applications in developing new antimicrobial agents (Koçyiğit-Kaymakçıoğlu et al., 2009).
Antioxidant Activity
Some synthesized compounds based on 4-fluorobenzoic acid showed notable antioxidant activity. These findings are significant in the development of synthetic antioxidants, which are crucial in various medical and industrial applications (Khan et al., 2022).
Wirkmechanismus
Zukünftige Richtungen
The future directions of research and development involving a specific compound depend on various factors, including its properties, potential applications, and current limitations. Unfortunately, the searched resources do not provide specific information on the future directions for 4-(Acetamidomethyl)-3-fluorobenzoic acid .
Eigenschaften
IUPAC Name |
4-(acetamidomethyl)-3-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c1-6(13)12-5-8-3-2-7(10(14)15)4-9(8)11/h2-4H,5H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEGCJDIJNFSQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=C(C=C(C=C1)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

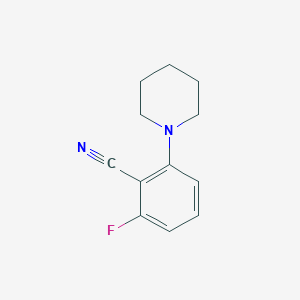
![2-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2409744.png)
![2-(2-Methoxyethyl)-6-(2-methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2409746.png)
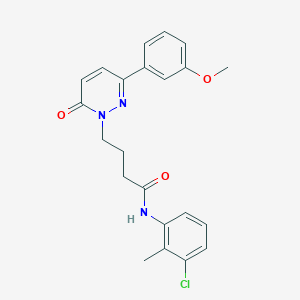
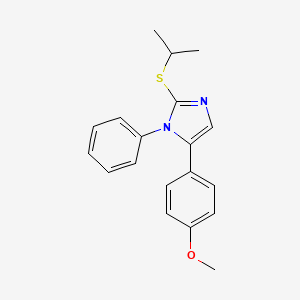
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(pyridin-2-yloxy)benzamide](/img/structure/B2409749.png)
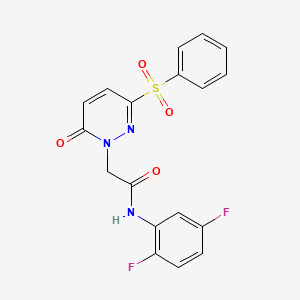
![3-methyl-7-(4-methylphenyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2409751.png)
![(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/no-structure.png)

![N-(3-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2409759.png)
